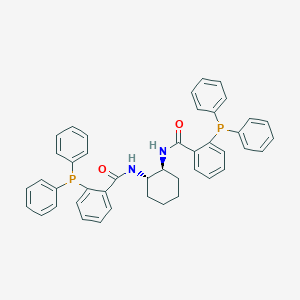

1S,2S-Dhac-phenyl trost ligand

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1S,2S-Dhac-phenyl Trost ligand involves several steps:

Starting Materials: The synthesis begins with (1S,2S)-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoyl chloride.

Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired ligand by neutralizing the hydrochloric acid byproduct.

Industrial Production: On an industrial scale, the production of this ligand involves similar steps but with optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Core Reaction: Asymmetric Allylic Alkylation (AAA)

The ligand coordinates with palladium(0) to form a chiral π-allyl-Pd complex, which dictates the stereochemical outcome of nucleophilic attacks on allylic substrates. Key characteristics include:

- Substrate Scope : Effective for cyclic and acyclic allylic esters, including α-fluoro-β-ketoesters .

- Enantioselectivity : Achieves up to 92% enantiomeric excess (ee) in the synthesis of 3-fluoropiperidines .

- Mechanistic Insight : The ligand’s cyclohexane backbone enforces an s-cis conformation of the enolate, directing nucleophilic attack to the less hindered face of the π-allyl complex .

Table 1: Representative AAA Reactions

Decarboxylative Asymmetric Allylic Alkylation (DAAA)

This variant eliminates CO₂ from β-ketoester substrates, enabling direct alkylation:

- Catalyst Efficiency : Single-component Pd(0) precatalysts (e.g., L2 –Pd–MAH) achieve >99% conversion with 81% ee .

- Substrate Limitations : Acyclic substrates show reduced selectivity due to E/Z enolate equilibria .

Key Reaction Pathway :

- Oxidative addition of allylic substrate to Pd(0).

- Decarboxylation to form π-allyl-Pd intermediate.

- Enantioselective nucleophilic attack .

Comparative Performance with Other Ligands

The 1S,2S-Dhac-phenyl Trost ligand outperforms structurally similar ligands in specific contexts:

Table 2: Ligand Comparison

Reaction Conditions and Optimization

- Solvent : THF or dichloromethane (DCM) preferred for solubility and stability .

- Temperature : Typically 25–40°C; higher temperatures reduce enantioselectivity .

- Catalyst Loading : 0.5–2 mol% Pd; excess ligand (1.1 equiv) improves ee in sensitive reactions .

Critical Challenges :

- Pd(0) complexes may oxidize to inactive Pd(II) species under aerobic conditions .

- Acyclic substrates require precise enolate geometry control to avoid E/Z isomerization .

Mechanistic Studies and Computational Insights

DFT calculations and kinetic studies reveal:

- The ligand’s “gearing effect” enforces s-trans ester conformations, steering nucleophile approach .

- Steric interactions between the cyclohexane backbone and Pd center dictate facial selectivity .

Emerging Reaction Types

Recent explorations include:

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Asymmetric Allylic Alkylation

The primary application of the 1S,2S-Dhac-phenyl Trost ligand is in asymmetric allylic alkylation , where it serves as a chiral auxiliary to produce enantiomerically enriched products. This reaction is crucial in synthesizing pharmaceuticals and natural products. -

Catalysis in Organic Synthesis

The ligand has been employed in numerous catalytic processes beyond allylic alkylation, including:- Allylic substitutions involving carbon, nitrogen, and oxygen nucleophiles.

- Cross-coupling reactions , enhancing the efficiency of forming carbon-carbon bonds.

- Functionalization of alkenes , allowing for diverse synthetic pathways.

-

Total Synthesis of Complex Molecules

The Trost ligand has been instrumental in the total synthesis of complex natural products. Its ability to provide high selectivity and yield has made it a preferred choice for chemists aiming to construct intricate molecular architectures.

Mechanistic Insights

The mechanism by which the this compound operates involves the formation of a palladium-ligand complex that facilitates the transfer of an allylic group to a nucleophile. The stereochemistry imparted by the ligand ensures that the reaction proceeds with high enantioselectivity.

Case Study 1: Synthesis of Chiral Alcohols

In a notable study, researchers utilized the this compound to synthesize chiral alcohols via asymmetric allylic alkylation. The reaction demonstrated excellent yields (up to 95%) and enantioselectivities (up to 98% ee), showcasing the ligand's effectiveness in producing valuable chiral intermediates for pharmaceuticals .

Case Study 2: Total Synthesis of Natural Products

Another significant application involved the total synthesis of complex natural products, where the Trost ligand facilitated critical steps in constructing stereocenters. The use of this ligand allowed chemists to achieve high levels of selectivity and efficiency, underscoring its utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism by which 1S,2S-Dhac-phenyl Trost ligand exerts its effects involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions. The ligand coordinates with the metal through its phosphine groups, while the cyclohexane backbone provides the necessary steric hindrance to control the orientation of the substrates .

Vergleich Mit ähnlichen Verbindungen

1S,2S-Dhac-phenyl Trost ligand is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:

(R,R)-DACH-phenyl Trost ligand: This ligand has the opposite chirality and is used in similar asymmetric reactions.

(S,S)-DACH-naphthyl Trost ligand: This ligand has a naphthyl group instead of a phenyl group, offering different steric and electronic properties.

(R,R)-DACH-naphthyl Trost ligand: Similar to the (S,S)-DACH-naphthyl Trost ligand but with opposite chirality.

These ligands share similar structural features but differ in their chiral centers and substituents, which can significantly impact their catalytic performance and selectivity.

Biologische Aktivität

The compound 1S,2S-Dhac-phenyl Trost ligand is a chiral ligand commonly utilized in asymmetric catalysis, particularly in palladium-catalyzed reactions. While the ligand itself may not exhibit direct biological activity, its derivatives and the complexes formed with metal ions have shown significant potential in various biological applications. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with transition metals, particularly palladium. These metal-ligand complexes can interact with biological targets such as enzymes and receptors, modulating their activity. The mechanism of action often involves:

- Enzyme Inhibition : The ligand can inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may influence receptor activity by altering conformational states.

- Catalytic Activity : As a catalyst, it can facilitate reactions that produce biologically active compounds.

Biological Activity Overview

The biological activities associated with this compound and its derivatives include:

- Antimicrobial Properties : Some studies have indicated that derivatives of this ligand exhibit antimicrobial activity against various bacterial strains.

- Anticancer Activity : Research has suggested potential anticancer effects through the induction of apoptosis in cancer cells.

- Enzyme Inhibition : The ligand's ability to inhibit glycosidases and other enzymes has been documented.

Antimicrobial Activity

A study investigated the antimicrobial properties of various chiral ligands, including this compound derivatives. The results showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This indicates that while the ligand itself may not be directly responsible for antimicrobial activity, its metal complexes exhibit promising results.

Anticancer Activity

In another study focused on cancer therapy, the palladium complex formed with this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed:

- Cell Line Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These results suggest that the palladium complex can effectively induce cell death in cancer cells, highlighting its potential as an anticancer agent.

Research Findings

Recent literature has emphasized the importance of chiral ligands in asymmetric synthesis and their biological implications. The following key points summarize the findings related to this compound:

- Chiral Catalysis : The ligand is instrumental in promoting enantioselective reactions that yield biologically relevant molecules.

- Stability of Metal Complexes : Studies have shown that complexes formed with this ligand are stable under physiological conditions, enhancing their therapeutic potential.

- Diversity of Applications : Beyond catalysis, the ligand's derivatives are being explored for use in drug development targeting specific diseases.

Eigenschaften

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-ZAQUEYBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.